6,7,8-Trihydroxy-2H-1-benzopyran-2-one
Description
Properties
IUPAC Name |
6,7,8-trihydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-5-3-4-1-2-6(11)14-9(4)8(13)7(5)12/h1-3,10,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVPAHANCHBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473747 | |
| Record name | 6,7,8-Trihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114371-80-1 | |
| Record name | 6,7,8-Trihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pathway Design and Enzyme Selection
Recent breakthroughs in metabolic engineering have established Saccharomyces cerevisiae as a viable cell factory for fraxetin production. The biosynthetic pathway converts ferulic acid, a lignin-derived monomer, into fraxetin through sequential enzymatic reactions. Key enzymes include:
- 4-Coumarate CoA ligase (4CL) : Activates ferulic acid to feruloyl-CoA.
- Feruloyl-CoA 6′-hydroxylase (F6′H1) : Catalyzes hydroxylation at the 6′ position, leading to scopoletin formation.
- Scopoletin 8-hydroxylase (S8H) : Introduces a hydroxyl group at position 8, yielding fraxetin.
The co-expression of AtS8H (from Arabidopsis thaliana) and AtCOSY (coumarin synthase) in S. cerevisiae has proven critical for enhancing fraxetin synthesis. Strains engineered with these genes demonstrated a 4.7-fold increase in fraxetin production compared to controls.
Yield Enhancement through Genetic Modifications
Overexpression of rate-limiting enzymes markedly improves productivity:
| Gene Overexpressed | Yield Increase (%) |
|---|---|
| AtS8H | 76.4 |
| AtCOSY | 49.3 |
| Pc4CL | 9.3 |
| AtF6′H1 | 11.6 |
The integration of AtS8H into high-copy plasmids elevated fraxetin titers to 19.1 mg/L in optimized media.
Comparative Analysis of Preparation Methods
| Method | Yield (mg/L) | Scalability | Sustainability | Cost Efficiency |
|---|---|---|---|---|
| Natural Extraction | Variable | Low | Moderate | High |
| Biotechnological | 19.1 | High | High | Moderate |
Biotechnological synthesis surpasses natural extraction in scalability and sustainability, though initial setup costs for genetic engineering remain a barrier.
Chemical Reactions Analysis
Reactivity: 6,7,8-Trihydroxy-2H-1-benzopyran-2-one can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly employed.
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
6,7,8-Trihydroxy-2H-1-benzopyran-2-one, also known as 6,7,8-trihydroxycoumarin, is a coumarin derivative reported in Pelargonium reniforme and Pelargonium sidoides . Coumarins, or 2H-1-benzopyran-2-ones, are phenolic compounds derived from the shikimate pathway and synthesized by various medicinal and aromatic plants as parent molecules of a large group of secondary metabolites .
Reported Occurrences
6,7,8-Trihydroxy-2H-1-benzopyran-2-one has been reported in Pelargonium reniforme and Pelargonium sidoides .
Structure
6,7,8-Trihydroxy-2H-1-benzopyran-2-one is a coumarin derivative, meaning it possesses a 2H-1-benzopyran-2-one backbone with hydroxyl groups at the 6, 7, and 8 positions .
Properties
The molecular weight of 6,7,8-Trihydroxy-2H-1-benzopyran-2-one is 194.14 g/mol .
Potential Applications
While the provided search results do not offer specific applications of 6,7,8-Trihydroxy-2H-1-benzopyran-2-one, they do highlight some potential applications of coumarin derivatives generally:
- Antibacterial Activity: Certain coumarin metal complexes have demonstrated antibacterial activity against Staphylococcus aureus .
- Antimicrobial Activity: Palladium (II) complexes with coumarin derivatives have shown activity against Bifidobacterium animalis subsp. lactis, Pseudomonas aeruginosa, and Escherichia coli .
- Antifungal Activity: Metal complexes with coumarin-derived Schiff base ligands have been tested against fungal pathogens like Candida albicans, Aspergillus flavus, Cladosporium oxysporum, and Aspergillus niger .
- Antioxidant Activity: Some coumarin derivatives exhibit significantly higher scavenging activity compared to butylated hydroxyanisole (BHA) in ABTS analysis .
Theaflavin
Theaflavin, CID 135403798, a biflavonoid found in black tea, shares a similar benzopyran structure . Theaflavin is reported to possess several beneficial properties :
- Antioxidant
- Chelator
- Plant metabolite
- Radiation protective agent
- Antibacterial agent
Mechanism of Action
Targets: The compound’s effects likely involve interactions with enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The hydroxylation pattern on the coumarin scaffold determines solubility, electronic properties, and biological interactions. Below is a comparison of key analogs based on evidence:
Key Observations :
- Adjacent Hydroxyl Groups: The 6,7,8-trihydroxy derivative (target compound) features three adjacent hydroxyl groups, which may improve metal chelation and radical scavenging compared to non-adjacent hydroxylated analogs .
Pharmacological and Functional Differences
(a) Antioxidant Activity
- 5,6,7,8-Tetrahydroxy analog : Exhibits potent antioxidant activity due to four hydroxyl groups, enabling multiple radical-neutralizing sites .
- 5,7,8-Trihydroxy analog : Moderate antioxidant capacity, attributed to fewer hydroxyl groups and their spatial arrangement .
- Hypothesized 6,7,8-Trihydroxy analog: Adjacent hydroxyl groups at 6,7,8 may confer superior antioxidant activity compared to non-adjacent analogs, though experimental data are lacking.
(b) Anti-inflammatory and Anticancer Properties
- Coumarin Derivatives : Both 5,6,7,8-tetrahydroxy and 5,7,8-trihydroxy analogs demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6) . Anticancer activity is linked to apoptosis induction and cell cycle arrest .
- 6,7,8-Trihydroxy analog : Adjacent hydroxyls may enhance interactions with cellular targets (e.g., kinases, NF-κB), but specific mechanisms require validation.
(c) Regional Variation in Metabolite Profiles
- East/Southern African Accessions : Rich in coumarins (e.g., 5,7,8-trihydroxy and tetrahydroxy derivatives) and ellagic acid, correlating with traditional anti-inflammatory uses .
- West African Accessions: Dominated by sesquiterpenoids (e.g., 1,3-dihydroxy-12,6-eudesmanolide) and phenyl glycosides (e.g., methylsyringin), which have distinct biocide and immunomodulatory roles .
Stability and Bioavailability
- Hydroxylation and Solubility : Higher hydroxylation (e.g., tetrahydroxy analogs) increases water solubility but may reduce membrane permeability.
- Metabolic Stability : Methylation or glycosylation of hydroxyl groups (common in plant metabolites) enhances stability but reduces direct bioactivity until hydrolysis .
Q & A
Q. How is the compound quantified in plant tissues with high phenolic content?
- Methodological Answer:
- QuEChERS Extraction: Combine acetonitrile partitioning with PSA/C18 clean-up to remove interferents.
- UHPLC-DAD: Use a BEH C18 column (1.7 μm, 2.1 × 100 mm) and quantify at λ = 280 nm, validated against spiked recovery samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
